Unraveling the Complexities of C10HF19O2: A Technical Guide to its Properties and Biological Interactions
Unraveling the Complexities of C10HF19O2: A Technical Guide to its Properties and Biological Interactions
A comprehensive analysis for researchers, scientists, and drug development professionals on the physicochemical properties, experimental protocols, and biological activities of chemical compounds represented by the formula C10HF19O2.
The chemical formula C10HF19O2 primarily represents a group of per- and polyfluoroalkyl substances (PFAS), most notably Perfluorodecanoic acid (PFDA) and its various isomers. These compounds, characterized by a ten-carbon chain where most hydrogen atoms are replaced by fluorine, exhibit unique chemical stability and surfactant properties. This has led to their use in a range of industrial and consumer products. However, their resistance to environmental and biological degradation raises significant concerns regarding their persistence, bioaccumulation, and potential toxicity. This technical guide provides an in-depth overview of the core properties of C10HF19O2 compounds, with a focus on PFDA, its isomers, and their interactions with key biological pathways.
Physicochemical and Toxicological Properties
The properties of compounds under the C10HF19O2 umbrella are diverse, with the straight-chain isomer, Perfluorodecanoic acid (PFDA), being the most studied. Isomers such as Perfluoro(3,7-dimethyloctanoic acid) and 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid also share the same chemical formula but can exhibit different properties.
Quantitative Data Summary
The following tables summarize the key quantitative data for Perfluorodecanoic acid and one of its isomers. Data for other specific isomers is limited.
Table 1: Physicochemical Properties of Perfluorodecanoic Acid (PFDA)
| Property | Value | Reference |
| Molecular Weight | 514.08 g/mol | [1][2] |
| Melting Point | 77-81 °C | [3][4] |
| Boiling Point | 218 °C at 740 mmHg | [3][4] |
| Density | ~1.707 g/cm³ at 20 °C | [1] |
| Water Solubility | Low | [5] |
Table 2: Properties of Perfluoro(3,7-dimethyloctanoic acid)
| Property | Value | Reference |
| Molecular Weight | 514.08 g/mol | [6][7] |
| CAS Number | 172155-07-6 | [6][8] |
| Physical State | Clear Liquid | [9] |
| Boiling Point | 215-217 °C | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study and quantification of C10HF19O2 compounds. The following sections provide outlines for key experimental procedures.
Synthesis of Perfluorodecanoic Acid (PFDA)
Two primary methods for the synthesis of PFDA are electrochemical fluorination (ECF) and telomerization.[5]
Electrochemical Fluorination (ECF):
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Starting Material: A non-fluorinated carboxylic acid (e.g., decanoic acid) or its derivative (e.g., acyl chloride).
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Reaction: The starting material is subjected to electrolysis in anhydrous hydrogen fluoride at a cell potential of 4.5 to 7 V.
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Hydrolysis: The resulting perfluorinated acyl fluoride is then hydrolyzed, typically using a base like sodium hydroxide, to yield the sodium salt of PFDA.
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Acidification: The salt is then acidified to produce Perfluorodecanoic acid.
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Purification: The final product is purified through techniques such as distillation or recrystallization.
Telomerization:
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Telogen: A perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) is used as the chain transfer agent.
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Taxogen: Tetrafluoroethylene is used as the monomer.
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Reaction: The telogen and taxogen are reacted to form a mixture of perfluoroalkyl iodides of varying chain lengths.
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Oxidation: The desired ten-carbon perfluoroalkyl iodide is separated and then oxidized to form the corresponding carboxylic acid (PFDA).
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Purification: The product is purified using standard laboratory techniques.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of PFDA in various matrices, including serum, plasma, and water.[1][10]
Sample Preparation (Serum/Plasma):
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Aliquoting: An aliquot of the serum or plasma sample (e.g., 100 µL) is transferred to a polypropylene tube.
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Internal Standard Spiking: An isotopically labeled internal standard (e.g., ¹³C₂-PFDA) is added to the sample to correct for matrix effects and procedural losses.
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Protein Precipitation: Proteins are precipitated by adding a solvent such as methanol or acetonitrile. The mixture is vortexed to ensure thorough mixing.
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Centrifugation: The sample is centrifuged at high speed (e.g., 14,000 x g) to pellet the precipitated proteins.
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Supernatant Transfer: The clear supernatant is carefully transferred to a clean tube for analysis.
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Evaporation and Reconstitution (Optional but recommended for higher sensitivity): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
LC-MS/MS Analysis:
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Chromatographic Separation:
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Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate or formic acid, is employed.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Below is a graphical representation of a typical experimental workflow for PFDA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | C10HF19O2 | CID 2776093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 4. d-nb.info [d-nb.info]
- 5. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]
- 6. scbt.com [scbt.com]
- 7. achemtek.com [achemtek.com]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. exfluor.com [exfluor.com]
- 10. benchchem.com [benchchem.com]
